1-(2,3-Dimethylphenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVGMIXCSZKEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies Pertaining to 1 2,3 Dimethylphenyl Guanidine and Its Chemical Space
Impact of Aromatic Ring Substitution on Biological Efficacy and Selectivity
The nature, position, and number of substituents on the aromatic ring of phenylguanidine derivatives are critical determinants of their biological efficacy and selectivity. The 2,3-dimethyl substitution pattern of 1-(2,3-dimethylphenyl)guanidine itself provides a key insight into the importance of steric and electronic properties of the phenyl ring.
The introduction of methyl groups, as in the case of this compound, can significantly enhance biological activity. nih.gov A literature analysis of over 2000 cases of methyl group addition to lead compounds revealed that it can lead to a substantial boost in activity, with an 8% frequency of a tenfold or greater increase. nih.gov This enhancement can be attributed to several factors. The methyl groups can occupy a hydrophobic pocket in the binding site of a target protein, leading to more favorable binding interactions. nih.gov Furthermore, the positioning of these groups, particularly ortho to the guanidine (B92328) linkage, can induce a specific conformation of the molecule that is more favorable for binding. nih.gov For instance, the presence of two ortho methyl groups can cause the phenyl ring to rotate perpendicularly relative to another part of the molecule, which can pre-organize the compound into its active conformation and lead to a significant enhancement of activity. nih.gov
The position of substituents on the phenyl ring also plays a pivotal role in determining the pharmacological profile. Studies on substituted ketamine esters have shown that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. mdpi.com This suggests that the region around the ortho and meta positions of the phenyl ring is crucial for interaction with the target receptor. The steric bulk of the substituent is another important factor. For example, in studies of palladium nanoparticles capped with pentanethiolate isomers, a methyl group at the alpha or beta position relative to the surface-bound sulfur was found to create steric hindrance that interfered with substrate adsorption, whereas a methyl group at the more distant gamma position had a minimal effect. nih.govresearchgate.net This highlights that the proximity of a bulky group to the reactive center can significantly modulate activity. nih.govresearchgate.net
The electronic properties of the substituents are also a key consideration. In the design of N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors, the electronic nature of the substituents on the phenyl ring was found to be a critical factor in their inhibitory activity. nih.gov Similarly, SAR studies on inhibitors of the Keap1-Nrf2 protein-protein interaction showed that the nature of the substitution on the aromatic ring could be optimized to improve potency. nih.gov
Table 1: Impact of Aromatic Ring Substitutions on Biological Activity
| Substitution Feature | General Impact on Biological Activity | Potential Rationale |
|---|---|---|
| Methyl Group Addition | Can significantly increase potency. nih.gov | Fills hydrophobic pockets in the binding site; can induce a favorable conformation for binding. nih.gov |
| Positional Isomerism (ortho, meta, para) | ortho- and meta-substituents are often more active than para-substituents. mdpi.com | These positions may be more critically involved in receptor interactions. |
| Steric Bulk | Can either enhance or decrease activity depending on the size and location of the substituent and the topology of the binding site. nih.govresearchgate.net | Can create favorable van der Waals interactions or unfavorable steric clashes. nih.gov |
| Electronic Effects (Electron-donating/withdrawing) | Modulates the electronic properties of the aromatic ring, which can influence binding affinity. nih.gov | Can affect pKa, hydrogen bonding capacity, and electrostatic interactions with the target. sci-hub.se |
Role of the Guanidine Functional Group in Receptor Binding and Enzymatic Modulation
The guanidine group is a highly basic functional group that is protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. nih.gov This feature is central to the biological activity of this compound, as it allows for potent interactions with biological targets through a combination of electrostatic interactions and hydrogen bonding.
The guanidinium group's positive charge enables it to form strong ionic bonds with negatively charged residues in a receptor's binding pocket, such as aspartate or glutamate. nih.gov This electrostatic attraction is a key component of the binding energy and can significantly contribute to the affinity of the ligand for its target. The guanidinium ion can also act as a bridge between two carboxylate ions, stabilizing their interaction and potentially inhibiting enzymes with two acidic residues in their active sites. nih.gov
In addition to its charge, the planar structure of the guanidinium group, with its multiple hydrogen bond donors, allows it to form a network of hydrogen bonds with acceptor groups on the receptor or enzyme. sci-hub.se The ability of the guanidinium group to form these strong, directional interactions contributes to both the affinity and specificity of the compound. nih.gov The unique fork-like structure of the guanidinium group is particularly effective at binding to anions like carboxylates and phosphates through a combination of hydrogen bonding and charge pairing. nih.gov
The importance of the guanidine moiety is underscored by its presence in a wide range of biologically active natural products and synthetic drugs. nih.gov Marine organisms, for instance, are a rich source of guanidine-containing alkaloids with diverse and potent biological activities. nih.gov
Conformational Flexibility and Its Influence on Pharmacological Profiles
The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. The conformational flexibility of this compound, which primarily relates to the rotation around the bond connecting the phenyl ring and the guanidine group, has a significant impact on its pharmacological profile.
The presence of substituents on the phenyl ring, particularly in the ortho position, can create steric hindrance that restricts the free rotation of the ring. In this compound, the methyl group at the 2-position (ortho) would be expected to clash with the guanidine moiety, influencing the preferred dihedral angle between the plane of the aromatic ring and the plane of the guanidine group. This restriction in rotation can pre-organize the molecule into a specific, lower-energy conformation that may be more or less favorable for binding to a particular receptor.
General principles of conformational analysis of substituted rings, such as cyclohexanes, illustrate the importance of substituent positioning. In substituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to minimize steric strain from axial hydrogens. libretexts.orglibretexts.org While the aromatic ring of this compound is planar, the principle of minimizing steric hindrance still applies to the rotation around the single bond connecting it to the guanidine group. The 2,3-dimethyl substitution pattern will create a unique energetic landscape for this rotation, favoring certain conformations over others.
This conformational preference can have a profound effect on biological activity. If the lowest-energy conformation of the molecule closely matches the conformation required for binding to the target receptor (the "bioactive conformation"), the compound is likely to exhibit high potency. Conversely, if a significant energy barrier must be overcome to adopt the bioactive conformation, the potency will be reduced. The introduction of the two ortho methyl groups in some compounds has been shown to induce a perpendicular rotation of the ring relative to another part of the molecule, leading to a more than thousand-fold enhancement in activity due to this favorable preorganization. nih.gov
Development of Pharmacophore Models for Rational Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For this compound and related compounds that are known to interact with sigma receptors, pharmacophore models typically include a combination of hydrophobic regions and a positively ionizable feature.
A typical pharmacophore model for a sigma-1 receptor ligand, based on the crystal structure of the receptor, would include the following key features:
A Positively Ionizable (PI) Feature: This corresponds to the protonated guanidine group, which is crucial for forming a salt bridge with a key acidic residue (e.g., Glu172) in the binding pocket of the sigma-1 receptor. nih.govnih.gov
Hydrophobic (HYD) Features: These represent the non-polar regions of the molecule, such as the 2,3-dimethylphenyl ring. The pharmacophore models for sigma-1 ligands often include two hydrophobic regions. nih.govnih.gov The spatial arrangement of these hydrophobic features relative to the positive ionizable center is critical for high-affinity binding.
Excluded Volumes: These are regions of space that would be occupied by the receptor, and therefore, the ligand cannot extend into these areas. They help to define the shape and size of the binding pocket. nih.gov
Table 2: Key Features of a Sigma-1 Receptor Ligand Pharmacophore Model
| Pharmacophore Feature | Corresponding Molecular Moiety in this compound | Interaction with Target |
|---|---|---|
| Positively Ionizable (PI) | Guanidinium group | Electrostatic interaction (salt bridge) with acidic amino acid residues (e.g., Asp, Glu). nih.govnih.gov |
| Hydrophobic (HYD) 1 | 2,3-Dimethylphenyl ring | Van der Waals and hydrophobic interactions with non-polar residues in the binding pocket. nih.govnih.gov |
| Hydrophobic (HYD) 2 | Can be another part of the molecule in more complex analogs or a second aromatic ring in diarylguanidines. | Interacts with another hydrophobic sub-pocket of the receptor. nih.govnih.gov |
The development and validation of such pharmacophore models against large experimental datasets have shown their effectiveness in discriminating between active and inactive compounds. nih.gov These models serve as a valuable blueprint for the rational design of new, potent, and selective ligands by guiding the modification of existing structures and the virtual screening of compound libraries to identify novel chemical scaffolds. mdpi.com
Analog Design and Synthetic Exploration for Optimized Biological Activity
The principles of SAR and pharmacophore modeling guide the design and synthesis of new analogs of this compound with the aim of optimizing biological activity, selectivity, and pharmacokinetic properties. Synthetic exploration often involves systematic modifications to different parts of the molecule.
One common strategy is the modification of the aromatic ring . This can involve:
Varying the position and nature of substituents: As discussed in section 5.1, changing the methyl groups to other alkyl groups, halogens, or electron-donating/withdrawing groups can have a significant impact on activity. mdpi.com For example, a study on N-phenyl aromatic amides systematically explored different substituents to identify more potent xanthine oxidase inhibitors. nih.gov
Replacing the phenyl ring with other aromatic or heteroaromatic systems: This can lead to novel interactions with the receptor and potentially improve properties like solubility or metabolic stability.
Another approach is the modification of the guanidine group . This could include:
Alkylation or acylation of the guanidine nitrogens: This can alter the basicity and hydrogen bonding capacity of the group. sci-hub.se
Incorporating the guanidine into a heterocyclic ring system: This can restrict the conformational flexibility of the guanidine moiety and introduce new interaction points.
The synthesis of such analogs often involves multi-step reaction sequences. For example, the synthesis of guanidine-containing compounds can be achieved by reacting an amine with a guanidinylating agent like 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. researchgate.net The exploration of different synthetic routes is crucial for accessing a diverse range of chemical structures for biological evaluation.
An example of analog design in a related series is 1,3-di-o-tolyl-guanidine (DTG), which has been studied for its effects on SK channels and as an anticonvulsant. nih.govnih.gov While DTG is a sigma receptor ligand, some of its effects have been found to be independent of these receptors, highlighting the potential for this chemical scaffold to interact with multiple targets. nih.govnih.gov The discovery of unexpected biological activities through the screening of analogs is a common and valuable outcome of synthetic exploration. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches for 1 2,3 Dimethylphenyl Guanidine and Guanidine Based Systems
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a guanidine (B92328) derivative, might interact with the binding site of a biological target, typically a protein or a nucleic acid.
For instance, studies on various guanidine derivatives have identified them as antagonists for receptors like the histamine (B1213489) H3 receptor and muscarinic M2 and M4 receptors. acs.org In these cases, the positively charged guanidine moiety often forms crucial ionic bonds and hydrogen bond networks with key amino acid residues in the receptor's binding pocket. acs.org For example, in the histamine H3 receptor, the guanidino group can interact with aspartic acid (E206), while in muscarinic receptors, it can form hydrogen bonds with asparagine (N404) and alanine (B10760859) (A194). acs.org
Furthermore, virtual screening and molecular docking have been employed to investigate the potential of guanidine alkaloids against viral targets like the SARS-CoV-2 main protease (Mpro). mdpi.com These studies have shown that the guanidine group can be a critical component for binding within the active site of the enzyme. nih.gov
Table 1: Potential Biological Targets for Guanidine Derivatives Identified Through Molecular Docking
| Target Class | Specific Examples | Key Interactions Involving Guanidine Moiety |
| G-Protein Coupled Receptors (GPCRs) | Histamine H3 Receptor, Muscarinic M2/M4 Receptors acs.org | Ionic bonds, hydrogen bond networks acs.org |
| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) mdpi.comnih.gov | Hydrogen bonding, electrostatic interactions nih.gov |
| Ion Channels | Slow Sodium Channel (NaV1.8) mdpi.com | Ion-ion bonds between guanidinium (B1211019) groups and the channel mdpi.com |
| Nicotinic Acetylcholine (B1216132) Receptors (nAChR) | Insect nAChRs rsc.org | Hydrogen bonding, cation-π interactions rsc.org |
| Riboswitches | Guanidine-II Riboswitch nih.gov | Dimerization upon ligand binding nih.gov |
This table is generated based on studies of various guanidine derivatives and suggests potential targets for 1-(2,3-Dimethylphenyl)guanidine.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. nih.gov These calculations can provide valuable information about properties such as charge distribution, molecular orbitals, and reaction mechanisms, which are crucial for understanding a molecule's behavior and its interactions with biological targets.
For This compound , quantum chemical calculations can elucidate several key aspects. The guanidine group is known for its strong basicity due to the resonance stabilization of the corresponding guanidinium cation. DFT calculations can precisely quantify the pKa of the molecule and map the electrostatic potential surface, highlighting the electron-rich and electron-poor regions. substack.com This information is vital for predicting how the molecule will interact with its biological target.
Quantum chemical calculations can also be used to study reaction mechanisms involving guanidines, such as their participation in cycloaddition reactions. nih.gov While not directly related to receptor binding, this information contributes to a comprehensive understanding of the compound's chemical properties.
Table 2: Key Properties of Guanidine-Based Systems Investigated by Quantum Chemical Calculations
| Property | Significance in Drug Discovery |
| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and predicts sites for electrostatic interactions. substack.com |
| Frontier Molecular Orbitals (HOMO-LUMO) | Helps in understanding chemical reactivity and the ability to participate in charge-transfer interactions. |
| pKa Prediction | Determines the ionization state of the molecule at physiological pH, which is crucial for receptor binding. substack.com |
| Reaction Energy Barriers | Elucidates the feasibility and pathways of chemical reactions. nih.gov |
This table outlines the general application of quantum chemical calculations to guanidine-based systems.
Molecular Dynamics Simulations for Ligand-Target Interaction Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interaction dynamics of a ligand-receptor complex over time. nih.gov This method is particularly useful for understanding the stability of binding modes predicted by molecular docking and for elucidating the detailed mechanism of ligand-target interactions.
In the context of This compound , MD simulations could be used to study its binding to a specific biological target identified through docking. The simulation would reveal how the ligand and protein adapt to each other, the stability of the hydrogen bonds and other interactions formed, and the role of water molecules in the binding process.
Extensive MD simulations have been performed on various guanidine-based systems. For example, simulations of the guanidine-II riboswitch have revealed the conformational changes that occur upon ligand binding, leading to the dimerization of the aptamer. nih.gov Studies on guanidine derivatives binding to nicotinic acetylcholine receptors have used MD simulations to analyze the stability of the binding poses and calculate binding free energies. rsc.org These simulations showed that some derivatives bind primarily through hydrophobic interactions, while others are dominated by hydrogen bonding. rsc.org
MD simulations can also be used to explore the like-charge pairing of guanidinium ions, a phenomenon that has implications for protein stability and cell penetration of arginine-rich peptides. acs.org Understanding these fundamental interactions is crucial for designing guanidine-containing drugs with improved properties.
In Silico Prediction of Potential Biological Activities and Target Identification
In silico prediction of biological activities and target identification are crucial first steps in the drug discovery pipeline. windows.net These methods use computational algorithms and statistical models to predict the likely biological effects of a compound based on its chemical structure.
For a novel or uncharacterized compound like This compound , these predictive tools can generate hypotheses about its potential therapeutic applications. Various online platforms and software can predict a wide range of biological activities, including interactions with different receptor classes, enzyme inhibition, and potential toxicities. nih.gov
These predictions are often based on the similarity of the query molecule to compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological properties. For This compound , the presence of the guanidine and dimethylphenyl moieties would be key features used by these predictive algorithms. Guanidine-containing compounds have been associated with a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects.
Target prediction tools can also be used to identify potential protein targets for a given molecule. unipi.it These methods often work by comparing the shape and chemical features of the query molecule to a library of known ligands for various targets. This can help to prioritize experimental screening efforts and guide the design of more focused studies.
Cheminformatics and Virtual Screening in the Design of Guanidine-Derived Leads
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com In drug discovery, cheminformatics plays a vital role in the design and optimization of lead compounds. Virtual screening, a key cheminformatics technique, allows for the rapid computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.
For the development of new drugs based on the guanidine scaffold, cheminformatics and virtual screening are powerful tools. Large virtual libraries of guanidine derivatives can be generated and screened against a specific biological target. nih.gov This approach allows for the exploration of a vast chemical space and the identification of novel hit compounds with improved potency and selectivity.
The process often starts with a known active compound or a pharmacophore model that defines the essential features required for binding. For This compound , a virtual library could be created by systematically modifying the substitution pattern on the phenyl ring or by replacing the phenyl group with other aromatic or aliphatic moieties. These virtual compounds can then be docked into the target's active site and ranked based on their predicted binding affinity.
Furthermore, cheminformatics tools can be used to analyze the structure-activity relationships (SAR) within a series of guanidine derivatives. By identifying the structural features that are most important for activity, these methods can guide the design of more potent and selective compounds.
Catalytic and Supramolecular Applications of Guanidine Derivatives, with Relevance to 1 2,3 Dimethylphenyl Guanidine
Guanidine (B92328) Derivatives as Organocatalysts in Asymmetric and Green Synthesis
Guanidine derivatives have emerged as highly effective organocatalysts, particularly in the realms of asymmetric and green synthesis. rsc.orgresearchgate.net Their strong Brønsted basicity allows them to deprotonate a wide range of prochiral carbon acids, initiating catalytic cycles for various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgjst.go.jp The resulting guanidinium (B1211019) cation, formed after proton abstraction, can then act as a hydrogen-bond donor, activating the electrophile and controlling the stereochemical outcome of the reaction. jst.go.jprsc.org This bifunctional activation is a key feature of guanidine-based organocatalysis. researchgate.netresearchgate.net
Chiral guanidines, often incorporating axially chiral backbones like binaphthyl scaffolds, have been successfully employed in a multitude of enantioselective transformations. jst.go.jpacs.org These catalysts create a well-defined chiral environment that directs the approach of the reacting partners, leading to the formation of one enantiomer in excess. jst.go.jp The structural diversity of guanidine catalysts, which includes acyclic, monocyclic, and bicyclic systems, allows for fine-tuning of their steric and electronic properties to suit specific reactions. rsc.orgrsc.org
The application of guanidine catalysts aligns well with the principles of green chemistry. These organocatalysts are metal-free, reducing the risk of toxic metal contamination in the final products. organic-chemistry.org Furthermore, many guanidine-catalyzed reactions can be performed under mild conditions and some catalysts have demonstrated excellent reusability without a significant loss of activity or selectivity. organic-chemistry.org
While specific studies focusing exclusively on 1-(2,3-dimethylphenyl)guanidine as an organocatalyst are not extensively documented in the reviewed literature, the principles governing the catalytic activity of aryl-substituted guanidines are directly applicable. The electronic properties of the dimethylphenyl group would influence the basicity of the guanidine moiety, a critical parameter for its catalytic efficacy. The steric bulk of the 2,3-dimethylphenyl substituent would also play a crucial role in the stereoselectivity of the catalyzed reactions, particularly if incorporated into a chiral framework. The synthesis of novel C2 symmetric guanidine bases has been explored for their potential in asymmetric catalysis, indicating a broad interest in structurally diverse guanidine catalysts. bangor.ac.uk
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Guanidine Derivatives
| Reaction Type | Catalyst Type | Substrates | Key Features |
| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds and Nitroalkenes | High enantioselectivity, formation of quaternary carbon centers. acs.orgresearchgate.net |
| Aza-Michael Addition | Chiral Guanidine | β-Ketoesters and Azodicarboxylates | Efficient synthesis of α-amino acid derivatives. researchgate.net |
| Epoxidation | Guanidine-Urea Bifunctional Catalyst | α,β-Unsaturated Ketones | Cooperative catalysis, use of aqueous hydrogen peroxide as a green oxidant. organic-chemistry.org |
| Aldol Reaction | Bicyclic Guanidine (TBD) | Ketoaldehydes | Bifunctional activation, high efficiency. researchgate.net |
| Electrophilic Amination | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds and Azodicarboxylates | Construction of nitrogen-substituted quaternary stereocenters. acs.org |
Applications in CO2 Fixation and Cyclic Carbonate Formation
The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating the environmental impact of this greenhouse gas and utilizing it as a renewable C1 feedstock. publish.csiro.auwgtn.ac.nz Guanidine derivatives have demonstrated significant potential as catalysts and promoters for the conversion of CO2 into valuable chemicals, most notably cyclic carbonates. publish.csiro.auresearchgate.netrsc.org Cyclic carbonates are a class of compounds with diverse applications, including their use as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates. rsc.orgresearchgate.net
The strong basicity of guanidines enables them to activate CO2. publish.csiro.au In the presence of epoxides, guanidines can catalyze the cycloaddition of CO2 to form five-membered cyclic carbonates. researchgate.netrsc.org The mechanism often involves the guanidine acting as a nucleophilic catalyst that attacks the epoxide, leading to a ring-opened intermediate. This intermediate then reacts with CO2 to form a carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.
Aromatic guanidines have been shown to be highly active catalysts for this transformation, often in binary systems with a co-catalyst. rsc.org The presence of N-H bonds in these guanidines can facilitate the reaction through hydrogen bonding with the oxygen atom of the epoxide, thereby lowering the activation energy and allowing for milder reaction conditions. rsc.org
The reaction can proceed through different pathways depending on the reaction conditions and the structure of the guanidine derivative. For instance, in the absence of protic solvents, some guanidines can react directly with CO2 to form a zwitterionic adduct, which is a key intermediate in the catalytic cycle. researchgate.netbeilstein-journals.org In the presence of water or alcohols, bicarbonate or alkyl carbonate salts can be formed. researchgate.netbeilstein-journals.org
While direct catalytic data for this compound in CO2 fixation is limited in the available literature, its structural features suggest potential activity. The N-aryl substitution is a common feature in effective guanidine catalysts for this process. The electronic and steric effects of the 2,3-dimethylphenyl group would modulate the nucleophilicity and basicity of the guanidine, influencing its interaction with both the epoxide and CO2.
Table 2: Catalytic Systems for Cyclic Carbonate Synthesis from CO2 and Epoxides
| Catalyst System | Epoxide Substrate | Reaction Conditions | Key Findings |
| Aromatic Guanidines / Co-catalyst | Various Epoxides | Mild temperature and pressure | High activity, mechanism involves hydrogen bonding activation of the epoxide. rsc.org |
| Guanidinium Iodide Salts | Styrene Oxide, Propylene Oxide | 70–80 °C, 1–5 bar CO2 | Single-component catalyst system, good conversion rates. rsc.org |
| N-benzyl cyclic guanidine | Not specified | 25 °C, atmospheric pressure | Efficient CO2 fixation, selective formation of zwitterionic adduct or bicarbonate salt depending on conditions. beilstein-journals.org |
| Guanidinium-based Ionic Liquids | Propylene Oxide | 130 °C, 2.5 MPa CO2 | High yield and selectivity in the absence of a co-catalyst and solvent. researchgate.net |
Supramolecular Chemistry: Molecular Recognition and Anion/Cation Binding
The ability of guanidine derivatives to engage in multiple, well-defined hydrogen bonding interactions makes them excellent building blocks in supramolecular chemistry. mdpi.comnih.govresearchgate.net The guanidinium cation, in particular, is a powerful hydrogen-bond donor that can form strong and directional interactions with a variety of anions and neutral molecules containing Lewis basic sites. rsc.org
A hallmark of the guanidinium group is its ability to form a bidentate hydrogen bonding motif with carboxylates, phosphates, and other oxoanions. rsc.orgrsc.org This strong and specific recognition has been exploited in the design of synthetic receptors for biologically important anions. The planar structure and the arrangement of N-H donors in the guanidinium ion are complementary to the geometry of many common anions, leading to high binding affinities and selectivities.
The self-assembly of guanidine derivatives can lead to the formation of complex and ordered supramolecular architectures, such as helices, networks, and channels. nih.govrsc.orgrsc.org For example, the pairing of chiral bis-guanidinium and bis-phosphate compounds has been shown to form double-helical structures reminiscent of DNA. rsc.org The chirality of the building blocks can dictate the helicity of the resulting supramolecular polymer.
Guanidine derivatives can also co-crystallize with other organic molecules to form host-guest complexes and extended hydrogen-bonded arrays. mdpi.comresearchgate.net The specific hydrogen bonding patterns are influenced by the substitution on the guanidine core. For instance, the steric and electronic properties of aryl substituents, such as the 2,3-dimethylphenyl group, would influence the geometry and stability of the resulting supramolecular assemblies.
The interaction of guanidine-based polymers with model cell membranes has also been studied, revealing that they can bind strongly to phospholipid membranes and cause disruption. nih.gov This is relevant to the biological activity of certain guanidine compounds and highlights the importance of their interactions with charged and polar surfaces.
While specific studies on the supramolecular chemistry of this compound are not prevalent, the general principles of guanidinium-based molecular recognition are certainly applicable. The 2,3-dimethylphenyl substituent would influence the steric environment around the hydrogen bond donors, potentially affecting the binding selectivity and the packing of the molecules in the solid state.
Table 3: Supramolecular Assemblies Involving Guanidine Derivatives
| Interacting Species | Supramolecular Structure | Key Interactions |
| Chiral Bis-guanidines and Bis-phosphoric acids | Double-helix | Complementary guanidinium-phosphate ion pairing, hydrogen bonding. rsc.org |
| Bicyclic Guanidine and Bipyridine Dicarboxylic Acid | Water channels and clusters | 2:1 guanidinium-carboxylate complex formation, extensive hydrogen bonding. rsc.org |
| 2-Guanidinobenzimidazole (B109242) and Ethers/Acids/Phthalimide | Host-guest complexes, 3D networks | Hydrogen bonding, π-π stacking. mdpi.com |
| Guanidine-functionalized Disiloxane and Copper(II) | Polymeric supramolecular structure | Coordination bonds, hydrogen bonding. nih.gov |
Role as Chiral Auxiliaries in Organic Transformations
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Modified guanidines have been investigated for their potential as recyclable and easily functionalizable chiral auxiliaries. exlibrisgroup.com
The strong basicity and hydrogen-bonding capabilities of the guanidine moiety can be harnessed to influence the stereoselectivity of a reaction. When a chiral guanidine is used as an auxiliary, it can create a specific and rigid chiral environment around the reactive center of the substrate. This can be achieved through both covalent and non-covalent interactions.
While the use of guanidines as catalytic species in asymmetric synthesis is more widespread, their application as stoichiometric chiral auxiliaries offers a complementary approach. rsc.orgresearchgate.net This can be particularly useful in cases where a catalytic cycle is difficult to achieve or when a high degree of stereocontrol is required for a specific substrate.
Research in this area has shown that the effectiveness of a guanidine-based chiral auxiliary is highly dependent on its structural characteristics. exlibrisgroup.com This includes the nature of the chiral backbone and the substituents on the guanidine nitrogen atoms. The development of synthetic methods for a variety of modified guanidines is therefore crucial for expanding their application as chiral auxiliaries.
Conclusion and Future Research Directions
Synthesis of Novel 1-(2,3-Dimethylphenyl)guanidine Analogues with Enhanced Biological Specificity
The development of novel analogues of this compound is a crucial first step in exploring its therapeutic potential. Future synthetic efforts should focus on systematic structural modifications to enhance biological specificity and potency. This can be achieved by introducing a variety of substituents on the phenyl ring and the guanidine (B92328) moiety. For instance, the incorporation of electron-withdrawing or electron-donating groups could modulate the compound's pKa and, consequently, its interaction with biological targets. nih.govnih.gov Furthermore, the synthesis of cyclic and bicyclic analogues could impose conformational constraints, leading to higher receptor selectivity. nih.gov
The exploration of different synthetic methodologies will be paramount. While classical methods for guanidine synthesis exist, newer, more efficient techniques such as metal-catalyzed cross-coupling reactions could facilitate the rapid generation of a diverse library of analogues. nih.gov The development of solid-phase synthesis strategies would also be beneficial for high-throughput screening efforts.
Deeper Mechanistic Investigations into Biological Activities
Preliminary investigations into the biological activities of guanidine derivatives have revealed a wide range of effects, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov Future research on this compound should aim to elucidate the specific molecular mechanisms underlying any observed biological effects.
This will involve a multi-pronged approach, including:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and inverse molecular docking to identify the specific protein targets of the compound. nih.gov
Enzyme Inhibition Assays: Evaluating the inhibitory activity against a panel of relevant enzymes, such as kinases, proteases, and metabolic enzymes. nih.gov
Cell-Based Assays: Investigating the effects on various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Understanding the mechanism of action is critical for optimizing the therapeutic potential of this compound and its analogues, as well as for predicting potential off-target effects.
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling offer powerful tools for accelerating the drug discovery and development process. nih.gov For this compound, advanced computational studies can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogues.
Key computational approaches to be employed include:
Quantitative Structure-Activity Relationship (QSAR) analysis: To correlate the structural features of a series of analogues with their biological activity, providing predictive models for new compound design. nih.govnih.govresearchgate.netresearchgate.net
Molecular Docking: To predict the binding mode of the compound to its biological target, offering insights into the key intermolecular interactions. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex, providing a more realistic representation of the binding event.
These computational models, when validated by experimental data, can significantly reduce the time and cost associated with the synthesis and testing of new compounds.
Exploration of New Catalytic and Supramolecular Applications
The guanidinium (B1211019) group, the protonated form of guanidine, is known for its ability to form strong hydrogen bonds and act as a Brønsted base catalyst. rsc.org The unique steric hindrance provided by the 2,3-dimethylphenyl group in this compound could lead to novel applications in catalysis and supramolecular chemistry.
Future research in this area should explore:
Asymmetric Catalysis: Investigating the potential of chiral derivatives of this compound as catalysts in stereoselective organic reactions. rsc.orgresearchgate.net
Supramolecular Assembly: Studying the self-assembly properties of the compound and its salts to form well-defined nanostructures, such as rosettes and helices, with potential applications in materials science. researchgate.netmdpi.comrsc.orgmdpi.comresearchgate.net
Anion Recognition: Exploring the ability of the guanidinium group to selectively bind and sense various anions, which could be applied in the development of new sensors.
The interplay between the guanidinium functionality and the bulky aromatic substituent could give rise to unique and highly selective catalytic and recognition systems.
Integration of Interdisciplinary Methodologies for Comprehensive Understanding
A comprehensive understanding of the potential of this compound will require a highly interdisciplinary approach, integrating expertise from synthetic chemistry, pharmacology, computational modeling, and materials science. This collaborative effort will be essential to fully characterize the compound's properties and to translate fundamental discoveries into practical applications.
The synergy between these different disciplines will enable a holistic view, from the design and synthesis of novel analogues to the detailed investigation of their biological mechanisms and the development of new materials. This integrated approach will be the key to unlocking the full scientific and technological potential of this promising yet understudied molecule.
Q & A
What are the recommended synthetic routes for 1-(2,3-Dimethylphenyl)guanidine, and how can reaction efficiency be optimized?
Basic Research Focus:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between 2,3-dimethylaniline derivatives and cyanamide or thiourea precursors. For example, a modified method from the synthesis of 2,6-dichlorophenyl-acetyl-guanidine (via ethyl ester intermediates and guanidine in isopropanol) can be adapted . Optimization strategies include:
- Catalytic selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Maintain 80–100°C to balance reactivity and side-product formation.
Monitor reaction progress via TLC or HPLC to identify byproducts and adjust stoichiometry .
How can spectroscopic and crystallographic data resolve structural ambiguities in substituted guanidines like this compound?
Advanced Research Focus:
Structural contradictions often arise from tautomeric equilibria or steric hindrance in substituted guanidines. To address this:
- NMR analysis : Use - and -NMR to identify tautomeric forms (e.g., guanidinium vs. neutral guanidine). For example, distinct NH proton signals at δ 6.5–8.0 ppm indicate hydrogen bonding .
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data. A study on 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine demonstrated how steric effects from dimethyl groups distort bond angles .
- DFT calculations : Compare experimental and computed geometries to validate resonance structures .
What methodologies are effective for assessing the stability and degradation pathways of this compound under varying conditions?
Basic Research Focus:
Stability studies should evaluate:
- Thermal degradation : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for aryl guanidines) .
- Photolytic sensitivity : Expose samples to UV-Vis light and monitor changes via HPLC-MS.
- Hydrolytic pathways : Test in acidic/basic media (pH 1–14) to detect hydrolysis products like 2,3-dimethylaniline .
Store the compound in inert atmospheres (argon) at –20°C to prolong shelf life .
How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives?
Advanced Research Focus:
Contradictions in antimicrobial or anticancer activity often stem from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Purity verification : Characterize batches via HPLC (≥95% purity) and quantify impurities (e.g., unreacted aniline) .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., cytochrome P450) to correlate structure-activity relationships .
What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
Advanced Research Focus:
Computational models can predict:
- Electrophilicity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and nucleophilic sites .
- Solvent effects : Conduct Molecular Dynamics (MD) simulations to study solvation in polar vs. nonpolar media.
- Reaction mechanisms : Use Gaussian or ORCA to model transition states in substitution reactions .
How should researchers design experiments to analyze the environmental impact of this compound?
Advanced Research Focus:
Ecotoxicity studies require:
- Aquatic toxicity testing : Follow OECD 201/202 guidelines for Daphnia magna or algae exposure .
- Soil mobility : Measure log (organic carbon partition coefficient) via batch sorption experiments .
- Biodegradation : Use ISO 10634 protocols to assess persistence under aerobic/anaerobic conditions .
What are the best practices for handling and characterizing air-sensitive intermediates in this compound synthesis?
Basic Research Focus:
- Glovebox techniques : Conduct reactions under nitrogen/argon to prevent oxidation .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reactive intermediates (e.g., isocyanate byproducts) .
- Safety protocols : Refer to GHS hazard classifications (e.g., skin/eye irritation) and use PPE (nitrile gloves, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
